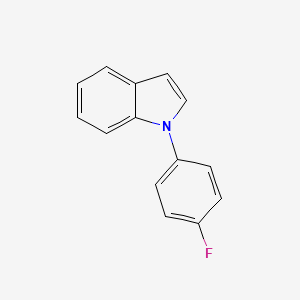

1-(4-Fluorophenyl)-1h-indole

Description

Current Trends in Indole (B1671886) Chemistry within Medicinal and Biological Research

The indole ring system, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is a prominent scaffold in medicinal chemistry due to its presence in numerous natural products and synthetic compounds with significant biological activity. tandfonline.commdpi.com Current research trends highlight the versatility of indole derivatives, which are being extensively investigated for a wide array of pharmacological applications. bohrium.commdpi.comnih.gov These compounds are recognized as "privileged" motifs in modern drug discovery, consistently appearing as a core structure in the development of new therapeutic agents. bohrium.commdpi.commdpi.com

The broad spectrum of biological activities associated with indole derivatives includes anticancer, anti-inflammatory, antimicrobial, antioxidant, antidiabetic, and neuroprotective properties. mdpi.comnrfhh.com The structural adaptability of the indole nucleus allows for the design of compounds that can interact with diverse biological targets, such as enzymes and receptors, making them valuable for treating a multitude of diseases. tandfonline.commdpi.com Researchers are actively exploring new synthetic methodologies and structural modifications to the indole core to enhance its pharmacological versatility and develop novel drug candidates for various health challenges, including cancer, infectious diseases, and neurodegenerative disorders. tandfonline.commdpi.comnih.gov The last decade, in particular, has seen a surge in reports on indole derivatives, confirming their status as a key target for drug discovery. bohrium.com

The Significance of N-Aryl Indole Scaffolds as Pharmacological Modulators

Within the broad class of indole derivatives, N-aryl indoles—where an aromatic ring is attached to the nitrogen atom of the indole core—represent a particularly significant scaffold for pharmacological modulation. The introduction of an aryl group at the N1-position can significantly influence the compound's biological activity and properties. evitachem.commdpi.com The N-arylation of indoles is a key strategy in medicinal chemistry to generate new lead compounds with diverse therapeutic potential. mdpi.com

N-aryl indole derivatives have been the subject of numerous structure-activity relationship (SAR) studies to optimize their interaction with biological targets. mdpi.comnih.govresearchgate.net These studies have led to the discovery of N-aryl indoles with potent activities, including as antitumor agents, antitubercular agents by inhibiting enzymes like Pks13, and as inhibitors of the NaV1.7 sodium channel for pain management. nih.govnih.govacs.org The N-aryl moiety plays a crucial role in the compound's ability to bind to its target, and modifications to this part of the structure are a common strategy to improve potency and selectivity. nih.govnih.gov For instance, research into N-aryl(indol-3-yl)glyoxamides has identified potent cytotoxic compounds against various cancer cell lines. nih.gov Similarly, structure-guided optimization of N-aryl indoles has led to the identification of promising antitubercular candidates with high potency against Mycobacterium tuberculosis. nih.gov

Research Objectives and Scope for 1-(4-Fluorophenyl)-1H-indole Investigations

The specific compound, this compound, serves as a key intermediate and building block in the synthesis of more complex, biologically active molecules. Research investigations are focused on utilizing this scaffold to develop novel therapeutic agents. The presence of the 4-fluorophenyl group at the N1 position is a strategic design element intended to modulate the electronic and steric properties of the indole ring, potentially enhancing its pharmacological profile.

Key research objectives for this compound and its derivatives include:

Synthesis of Novel Derivatives: A primary objective is the chemical synthesis of new molecules based on the this compound core. This involves various chemical reactions, such as introducing different functional groups at other positions of the indole ring. For example, palladium-catalyzed cross-coupling reactions like the Negishi and Stille reactions have been employed to create 5-heteroaryl substituted 1-(4-fluorophenyl)indoles. thieme-connect.com

Anticancer and Antimicrobial Evaluation: Derivatives of this compound are being synthesized and evaluated for their potential as anticancer and antimicrobial agents. For instance, (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone derivatives, which incorporate the fluorophenyl moiety, have shown cytotoxic activity against breast cancer cell lines and moderate antibacterial and antifungal activity. ijpsdronline.com

Development of Enzyme Inhibitors: Research has focused on designing inhibitors for specific enzymes implicated in disease. Schiff base ligands derived from 3-(4-fluorophenyl)-1-isopropyl-1H-indole have been used to create metal complexes with antitubercular and antimalarial properties. xiahepublishing.comresearchgate.net Additionally, derivatives are being explored as potential HIV-1 integrase strand transfer inhibitors. nih.gov

Neurological and Metabolic Disease Targets: The scaffold is being used to develop agents for neurological conditions and metabolic diseases. N-aryl indoles, including those with a fluorophenyl group, have been investigated as potent NaV1.7 inhibitors for pain. acs.org Furthermore, 1,4-dihydropyridine–indole hybrids containing the 4-fluorophenyl group have been synthesized and evaluated as potential antidiabetic agents that stimulate GLUT4 translocation. acs.org

The scope of research is therefore broad, spanning synthetic organic chemistry, medicinal chemistry, and pharmacology, with the ultimate goal of identifying new drug candidates with improved efficacy for a range of diseases.

Research Findings on this compound Derivatives

| Derivative Class | Target/Application | Key Findings | Reference |

|---|---|---|---|

| 5-Heteroaryl substituted 1-(4-fluorophenyl)indoles | Synthetic Methodology | Efficiently synthesized in gram scale using one-pot Negishi cross-coupling reactions. | thieme-connect.com |

| (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone derivatives | Anticancer, Antimicrobial | Compound 9n showed potent cytotoxicity against MCF-7 breast cancer cells (IC50 = 8.52 μM). Compound 9i exhibited moderate antibacterial activity. | ijpsdronline.com |

| Schiff base metal complexes from 3-(4-fluorophenyl)-1-isopropyl-1H-indole | Antitubercular, Antimalarial, Antimicrobial | The Mn(II) complex was remarkably active against Mycobacterium Tuberculosis. Cu(II) and Cd(II) complexes displayed excellent antimalarial activity. | xiahepublishing.comresearchgate.net |

| Ethyl 3-((4-fluorophenyl)amino)-1H-indole-2-carboxylate | HIV-1 Integrase Inhibitor Intermediate | Synthesized as part of a series of novel HIV-1 integrase strand transfer inhibitors. | nih.gov |

| N-(2-(1H-Indol-3-yl)ethyl)-4-(4-fluorophenyl)-1,4-dihydropyridine derivatives | Antidiabetic (GLUT4 Translocation) | Demonstrated significant potential to stimulate GLUT4 translocation in skeletal muscle cells, indicating antidiabetic potential. | acs.org |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H10FN |

|---|---|

Molecular Weight |

211.23 g/mol |

IUPAC Name |

1-(4-fluorophenyl)indole |

InChI |

InChI=1S/C14H10FN/c15-12-5-7-13(8-6-12)16-10-9-11-3-1-2-4-14(11)16/h1-10H |

InChI Key |

JDOHKGNGBGUGTR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2C3=CC=C(C=C3)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 4 Fluorophenyl 1h Indole and Its Functionalized Analogues

Contemporary Approaches for the Construction of the 1-(4-Fluorophenyl)-1H-indole Core

The formation of the N-aryl bond and the construction of the indole (B1671886) ring itself are the two primary strategies for synthesizing the this compound scaffold. Modern catalysis has provided a powerful toolkit for these transformations, enabling high efficiency and broad substrate scope.

Palladium-Catalyzed Cross-Coupling Reactions for N-Arylation

Palladium-catalyzed cross-coupling reactions are among the most robust and widely employed methods for the formation of carbon-nitrogen bonds, providing a direct route to N-arylindoles from an indole precursor and an aryl halide. The Buchwald-Hartwig amination and the Ullmann condensation are two prominent examples of such transformations.

The Buchwald-Hartwig amination involves the palladium-catalyzed coupling of an amine (in this case, indole) with an aryl halide or triflate. The synthesis of this compound via this method would typically involve the reaction of indole with 1-fluoro-4-iodobenzene (B1293370) or 1-bromo-4-fluorobenzene. The catalytic system generally consists of a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, and a bulky, electron-rich phosphine (B1218219) ligand. The choice of ligand is critical for the reaction's success, with biarylphosphines like XPhos, SPhos, or RuPhos often providing excellent results. A strong base, such as sodium tert-butoxide (NaOtBu) or potassium phosphate (B84403) (K₃PO₄), is required to deprotonate the indole nitrogen. rsc.org

Table 1: Representative Conditions for Buchwald-Hartwig N-Arylation of Indole

| Entry | Aryl Halide | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | 1-fluoro-4-iodobenzene | Pd(OAc)₂ | XPhos | NaOtBu | Toluene | 100 | >90 |

| 2 | 1-bromo-4-fluorobenzene | Pd₂(dba)₃ | RuPhos | K₃PO₄ | Dioxane | 110 | 85-95 |

The Ullmann condensation is a classical copper-catalyzed method for N-arylation. mdpi.com While traditionally requiring harsh reaction conditions (high temperatures and stoichiometric copper), modern modifications have led to milder and more efficient protocols. organic-chemistry.orgorganic-chemistry.org These improved methods often utilize a copper(I) salt, such as CuI, in the presence of a ligand, like L-proline or a diamine, and a base. semanticscholar.org The reaction proceeds via the coupling of indole with a 4-fluorophenyl halide. Though palladium-catalyzed methods are often preferred for their broader scope and milder conditions, the Ullmann reaction remains a viable and cost-effective alternative. thermofisher.comnih.gov

Direct C-H Functionalization Strategies on the Indole Ring

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex molecules, avoiding the need for pre-functionalized starting materials. nih.gov In the context of N-arylindoles, rhodium-catalyzed C-H activation has been extensively explored. researchgate.net The synthesis of this compound via this approach would involve the coupling of a pre-formed N-phenylindole with a fluorinating agent or a more complex strategy involving the formation of the indole ring through a C-H activation/annulation cascade.

More relevant to the functionalization of the pre-formed this compound, rhodium catalysis can be employed to selectively activate C-H bonds on either the indole or the N-aryl ring, depending on the directing group and reaction conditions. researchgate.netrsc.org For instance, chelation-assisted C-H activation can direct functionalization to specific positions, enabling the introduction of various substituents. nih.gov

Ring-Closing Reactions for Indole Formation

Several classic and modern named reactions allow for the construction of the indole nucleus from acyclic precursors, which can be designed to incorporate the N-(4-fluorophenyl) moiety from the outset.

The Fischer indole synthesis is one of the oldest and most reliable methods for indole synthesis. wikipedia.orgbyjus.com It involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. jk-sci.comthermofisher.com To synthesize this compound, one would start with (4-fluorophenyl)hydrazine (B109058) and a suitable carbonyl compound, such as acetaldehyde (B116499) or pyruvic acid, followed by decarboxylation. The reaction is typically catalyzed by Brønsted acids like HCl or H₂SO₄, or Lewis acids such as ZnCl₂. organic-chemistry.org

Regioselective Functionalization of the Indole Nucleus

Once the this compound core is synthesized, further diversification can be achieved through regioselective functionalization of the indole ring. The electronic properties of the indole nucleus, influenced by the N-aryl substituent, dictate the preferred sites of electrophilic and nucleophilic attack.

Synthesis of Halogenated this compound Derivatives (e.g., 5-Chloro-, 5-Bromo-)

Halogenated indoles are valuable synthetic intermediates and are often found in biologically active compounds. The introduction of a halogen atom onto the this compound core can be achieved through electrophilic halogenation. The C3 position of indole is the most electron-rich and typically the most reactive towards electrophiles. However, if the C3 position is blocked, or under specific conditions, substitution can occur at other positions of the benzene (B151609) ring of the indole nucleus.

The synthesis of 5-chloro-1-(4-fluorophenyl)-1H-indole and 5-bromo-1-(4-fluorophenyl)-1H-indole can be accomplished by treating the parent indole with a suitable halogenating agent. prepchem.comgoogle.com For chlorination, reagents like N-chlorosuccinimide (NCS) are commonly used, while N-bromosuccinimide (NBS) is a standard reagent for bromination. researchgate.netbeilstein-archives.org The reaction is typically carried out in a polar aprotic solvent such as DMF or acetonitrile. The regioselectivity for the 5-position is often observed in N-arylindoles due to a combination of steric and electronic effects.

Table 2: Conditions for Halogenation of this compound

| Entry | Desired Product | Halogenating Agent | Solvent | Temperature (°C) |

| 1 | 5-Chloro-1-(4-fluorophenyl)-1H-indole | N-Chlorosuccinimide (NCS) | DMF | 0 to rt |

| 2 | 5-Bromo-1-(4-fluorophenyl)-1H-indole | N-Bromosuccinimide (NBS) | Acetonitrile | 0 to rt |

Introduction of Other Electrophilic and Nucleophilic Substituents

Beyond halogenation, a variety of other functional groups can be introduced onto the this compound scaffold.

Electrophilic substitution reactions are common for indoles. niscpr.res.inic.ac.uk The Vilsmeier-Haack formylation is a classic method for introducing a formyl group, typically at the C3 position. This reaction utilizes a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a formamide (B127407) like N,N-dimethylformamide (DMF). mychemblog.comijpcbs.comorganic-chemistry.orgcambridge.orgquimicaorganica.org The resulting this compound-3-carbaldehyde is a versatile intermediate for further synthetic transformations.

Nitration of indoles can be achieved using various nitrating agents. umn.edu Due to the sensitivity of the indole ring to strong acids, milder conditions are often preferred, such as using nitric acid in acetic anhydride. quimicaorganica.org The position of nitration on the this compound can vary depending on the reaction conditions, with substitution possible at the C3, C5, or C6 positions.

Nucleophilic substitution on the indole ring is less common but can be achieved through strategies such as directed ortho-metalation. This involves deprotonation of a specific C-H bond, facilitated by a directing group, followed by quenching with an electrophile. For N-arylindoles, this can provide a route to functionalization at positions that are not readily accessible through electrophilic substitution.

Asymmetric Synthesis and Chiral Resolution of this compound Analogues

While this compound itself is achiral, the introduction of substituents at the ortho positions of the N-phenyl ring and/or the C2/C7 positions of the indole can restrict rotation around the C-N bond, leading to a form of stereoisomerism known as atropisomerism. These resulting axially chiral N-arylindoles are valuable scaffolds in chiral ligands, catalysts, and pharmaceuticals. pku.edu.cnrsc.org The asymmetric synthesis of such analogues has seen significant progress, primarily through catalytic atroposelective methods rather than classical chiral resolution of racemates.

Recent research has focused on several key strategies to achieve high enantioselectivity in the synthesis of these chiral N-arylindole analogues.

Catalytic Asymmetric Synthesis: One prominent approach involves the direct catalytic asymmetric construction of the C-N chiral axis. For instance, a rhodium-catalyzed asymmetric N-H insertion reaction between indoles and diazonaphthoquinones has been developed to produce axially chiral N-arylindoles in good yields and with excellent enantiomeric ratios. pku.edu.cn This method provides a direct, one-step route to the chiral products. pku.edu.cn

Another powerful strategy is dynamic kinetic resolution (DKR). In this approach, a configurationally unstable (racemizing) starting material is converted into a stable, enantioenriched product. Biocatalytic DKR has been successfully applied to N-arylindole aldehydes, where commercial ketoreductases (KREDs) catalyze the atroposelective reduction of the aldehyde. acs.org This process yields axially chiral N-arylindole aminoalcohols with high conversions and optical purities under mild conditions. acs.orgacs.org Similarly, organocatalytic DKR using chiral N-triflyl phosphoramide (B1221513) catalysts has been employed for the asymmetric reductive amination of N-arylindole aldehydes, affording a range of atropisomers in good yields and enantioselectivities. rsc.org

Furthermore, the concept of inducing axial chirality from a pre-existing stereocenter has been explored. This involves the coupling of indoles with chiral amino acid derivatives, where the stereocenter on the amino acid directs the formation of the C-N chiral axis with diastereoselectivity. nih.gov

| Methodology | Catalyst/Reagent Type | Key Transformation | Typical Enantioselectivity | Reference |

|---|---|---|---|---|

| Asymmetric N-H Insertion | Rhodium(II) complex (e.g., Rh₂(S-PTTL)₄) | Reaction of indole with a diazo compound | Good to excellent (e.g., 93:7 er) | pku.edu.cn |

| Biocatalytic Dynamic Kinetic Resolution | Ketoreductase (KRED) | Atroposelective reduction of an aldehyde | Excellent (e.g., >97% ee) | acs.org |

| Organocatalytic Dynamic Kinetic Resolution | Chiral N-triflyl phosphoramide | Asymmetric reductive amination of an aldehyde | Good (e.g., up to 91% ee) | rsc.org |

| Chiral Center-Induced Diastereoselection | Chiral amino acid derivative | Coupling of indole with the chiral auxiliary | Moderate to excellent dr | nih.gov |

Chiral Resolution: While asymmetric synthesis is often preferred, chiral resolution remains a viable technique. For analogues of this compound that are synthesized as racemic mixtures, separation can be achieved using chiral chromatography. Preparative high-performance liquid chromatography (HPLC) with chiral stationary phases is a common and effective method for resolving enantiomers on an analytical and preparative scale.

Flow Chemistry Applications in this compound Synthesis

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, precise control over reaction parameters, and potential for automation and scalability. mdpi.comresearchgate.net These features make it an attractive platform for the synthesis of this compound and its derivatives.

The synthesis of the indole core itself is well-suited to flow conditions. The Fischer indole synthesis, a classic method for forming the indole ring, has been successfully translated into continuous flow systems. mdpi.com This can be achieved using various heating methods, including conventional heating under high-temperature/pressure conditions or microwave assistance, significantly reducing reaction times. mdpi.comresearchgate.net For example, the reaction of a substituted phenylhydrazine with a ketone can be performed in a heated flow coil, with options for using homogeneous, neat acid, or heterogeneous acid catalysts. mdpi.com

Furthermore, flow chemistry is highly effective for the derivatization of the indole ring. mdpi.com The N-arylation of an indole core with a 4-fluorophenyl source is a key step for synthesizing the target compound. While classic copper-catalyzed (Ullmann) or palladium-catalyzed (Buchwald-Hartwig) N-arylation reactions are typically performed in batch, these methodologies are amenable to adaptation in flow reactors. nih.govacs.org A continuous flow setup would involve pumping streams of the indole, the aryl halide (e.g., 1-fluoro-4-iodobenzene), a base, and a catalyst solution through a heated reactor coil to afford the N-arylated product. This approach allows for rapid optimization of reaction conditions such as temperature, residence time, and stoichiometry.

Multi-step syntheses of complex functionalized indoles have also been demonstrated in uninterrupted continuous flow sequences. nih.gov For example, a process involving sequential thiazole (B1198619) formation, deketalization, and Fischer indole synthesis has been reported to produce highly functionalized indolylthiazoles in reaction times of less than 15 minutes and in high yields over three chemical steps without isolating intermediates. nih.gov Such integrated flow processes highlight the potential for the efficient, automated synthesis of complex analogues of this compound.

| Synthetic Approach | Reaction Type | Key Advantages in Flow | Potential Application | Reference |

|---|---|---|---|---|

| Fischer Indole Synthesis | Indole core formation | Reduced reaction time, high productivity, enhanced safety | Synthesis of the indole scaffold from precursors | mdpi.comresearchgate.net |

| N-Arylation | Functionalization of indole nitrogen | Precise temperature control, rapid optimization, improved reproducibility | Coupling of indole with a 4-fluorophenyl source | mdpi.comnih.gov |

| Reductive Cyclization | Indole core formation | Safe handling of hydrogenation (e.g., using H-Cube® system), short reaction times | Synthesis of indole-2-carboxylates from nitro compounds | mdpi.com |

| Multi-step Sequential Synthesis | Telescoped reactions | Avoids intermediate isolation, reduces waste, shortens overall synthesis time | Rapid assembly of complex functionalized analogues | nih.gov |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 4 Fluorophenyl 1h Indole Derivatives

Systematic Modulations of the Indole (B1671886) Core and Their Biological Impact

Modifications to the bicyclic indole core of 1-(4-fluorophenyl)-1H-indole derivatives are a primary strategy for exploring and optimizing biological activity. The position, nature, and stereochemistry of substituents can profoundly influence interactions with target proteins, thereby modulating the pharmacological profile of the compounds.

The indole ring possesses several positions (C2, C3, C4, C5, C6, and C7) amenable to substitution, with the C2, C3, and C5 positions being of particular interest in many drug discovery campaigns. The electronic properties of substituents—whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs)—play a critical role in modulating the electron density of the indole ring system, which can affect binding affinity and intrinsic activity.

Research on various N-aryl indole series has provided insights applicable to the this compound scaffold. For instance, studies on 2-substituted N-piperidinyl indoles revealed that substitution at the C2 position can lead to full agonism at the nociceptin (B549756) opioid peptide (NOP) receptor, whereas similar substitutions at the C3 position tend to result in partial agonism. nih.gov This highlights that the position of a substituent can dramatically alter a compound's intrinsic activity. Furthermore, within a series of 2-substituted indoles, the nature of the substituent is key; for example, aryl amides at the C2 position showed potent, subnanomolar affinity for the MOP receptor. nih.gov

In a different context, the development of indole-based Schiff bases as α-glucosidase inhibitors demonstrated the importance of the C5 position. mdpi.com The introduction of a methoxy (B1213986) group (an EDG) at C5 was a strategic choice to enhance lipophilicity and electronic delocalization, which can facilitate π-stacking interactions within the enzyme's active site. mdpi.com This substitution proved to be a viable strategy for improving inhibitory activity against the target enzyme. mdpi.com

The following table summarizes representative SAR findings from a study on N-phenylindole derivatives as inhibitors of Mycobacterium tuberculosis (Mtb), illustrating how minor positional changes of a substituent on the indole ring can significantly impact biological activity.

| Compound | Indole Ring Substitution | N-Phenyl Ring Substitution | MIC (µg/mL) |

|---|---|---|---|

| 31 | 2-(4-hydroxyphenyl)-3-(piperidin-1-ylmethyl) | 2-methoxy | 1 |

| 32 | 2-(4-hydroxyphenyl)-3-(piperidin-1-ylmethyl) | 3-methoxy | 0.5 |

| 33 | 2-(4-hydroxyphenyl)-3-(piperidin-1-ylmethyl) | 4-methoxy | 1 |

| 34 | 2-(4-hydroxyphenyl)-3-(piperidin-1-ylmethyl) | 4-methyl | 1 |

| 35 | 2-(4-hydroxyphenyl)-3-(piperidin-1-ylmethyl) | 4-fluoro | 2 |

In the development of inhibitors for the essential Mycobacterium tuberculosis enzyme Polyketide synthase 13 (Pks13), a series of N-phenylindole derivatives were synthesized where the N-phenyl ring was decorated with various substituents. nih.gov The study found that introducing groups such as methoxy, methyl, fluorine, N,N-dimethyl, and t-butyl resulted in compounds with potent minimum inhibitory concentration (MIC) values, typically ranging from 0.5 to 8 µg/mL. nih.gov This demonstrates that the N-phenyl ring is tolerant to a range of substitutions, which can be exploited to optimize activity and properties.

Similarly, in a study aimed at developing SARS-CoV-2 Nsp13 helicase inhibitors, a series of 1-aryl-1H-indole derivatives were investigated. unica.it The SAR revealed that substitutions on the N-phenyl ring significantly impacted inhibitory potency. For instance, compounds with a 4-fluorophenyl group at the N1 position showed promising activity, while the introduction of a diketohexenoic acid moiety at the C3 position of the indole led to potent dual inhibitors of the enzyme's unwinding and ATPase activities. unica.it Specifically, a derivative with a 4-fluorophenyl N1-substituent (compound 5d) showed an IC50 of 0.26 μM against the unwinding activity of the helicase. unica.it

The data below, derived from the study on Pks13 inhibitors, illustrates the pharmacological relevance of modifying the N-phenyl ring.

| Compound | N-Phenyl Ring Substitution | Core Indole Structure | MIC (µg/mL) |

|---|---|---|---|

| 31 | 2-methoxy | 2-(4-hydroxyphenyl)-3-(piperidin-1-ylmethyl)-1H-indole | 1 |

| 32 | 3-methoxy | 2-(4-hydroxyphenyl)-3-(piperidin-1-ylmethyl)-1H-indole | 0.5 |

| 33 | 4-methoxy | 2-(4-hydroxyphenyl)-3-(piperidin-1-ylmethyl)-1H-indole | 1 |

| 35 | 4-fluoro | 2-(4-hydroxyphenyl)-3-(piperidin-1-ylmethyl)-1H-indole | 2 |

| 36 | 4-(N,N-dimethyl) | 2-(4-hydroxyphenyl)-3-(piperidin-1-ylmethyl)-1H-indole | 8 |

Conformational Analysis and Its Role in Ligand-Target Interactions

The three-dimensional conformation of a molecule is paramount for its interaction with a biological target. For this compound derivatives, the relative orientation of the N-phenyl ring with respect to the indole plane (defined by the torsional or dihedral angle) and the conformation of any appended side chains are critical for achieving optimal binding.

Computational methods such as Density Functional Theory (DFT) are often employed to perform geometry optimizations and conformational analyses to identify the most energetically favorable structures. mdpi.com Such studies can reveal how substituents influence the preferred conformation and, consequently, the biological activity.

A compelling example of the importance of conformation comes from studies of phenyl indole inhibitors of the AAA+ ATPase p97. nih.gov Although the specific compound was not a 1-(4-fluorophenyl) derivative, the findings are highly relevant. A cryo-electron microscopy (cryo-EM) structure initially suggested that a flexible piperazine (B1678402) side chain on the inhibitor pointed away from the protein into the solvent. However, this model could not explain the observed SAR. Subsequent molecular modeling that allowed for conformational flexibility revealed an alternative binding mode. By placing the piperidine (B6355638) ring in a chair conformation (as opposed to a twist-chair), the side chain could be oriented toward the protein, enabling multiple favorable hydrogen bonds with key residues like Gln494, Glu498, and Glu534. nih.gov This modeling-derived conformation successfully rationalized the high potency of analogs with this side chain and underscored the critical role of conformational analysis in understanding ligand-target interactions. Such conformational restriction can be a powerful strategy, as demonstrated by the incorporation of a cyclobutane (B1203170) moiety into the flexible linker, which resulted in a more than tenfold increase in potency. nih.gov

QSAR Modeling for Predictive Activity and Selectivity Profiles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of novel, un-synthesized molecules, thereby prioritizing synthetic efforts and accelerating the drug discovery process.

For classes of compounds like N-aryl indoles, QSAR models are typically developed using a set of calculated molecular descriptors that quantify various aspects of the chemical structure, including topological, electronic, and steric properties. A QSAR study on a large series of N-aryl derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease, successfully derived predictive models using the genetic function approximation (GFA) technique. nih.govmdpi.com The resulting models demonstrated good predictive power for the test sets of compounds. mdpi.com

The analysis revealed that several key descriptors were important for describing the bioactivity of these compounds. mdpi.com The identification of such descriptors provides quantitative insights into the structural features that govern activity.

| Descriptor | Type | Significance in Model |

|---|---|---|

| AlogP98 | Physicochemical | Represents the lipophilicity of the molecule, often crucial for membrane permeability and hydrophobic interactions with the target. |

| Wiener Index | Topological | A distance-based descriptor that reflects the branching and compactness of the molecular structure. |

| Kappa-1-AM | Shape | A molecular shape index that relates to the degree of star-graph-likeness, describing molecular complexity and shape. |

| Dipole-Mag | Electronic | The magnitude of the dipole moment, which influences polar interactions with the target protein. |

| CHI-1 | Topological | A connectivity index that encodes information about the degree of branching in the molecule. |

By building robust and predictive QSAR models, researchers can screen virtual libraries of this compound derivatives and prioritize candidates with the highest predicted potency and desired selectivity profiles for synthesis and biological evaluation.

Fragment-Based Drug Discovery (FBDD) Strategies Applied to this compound Scaffolds

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to traditional high-throughput screening (HTS) for identifying lead compounds. wikipedia.org FBDD begins by screening libraries of small, low-molecular-weight molecules ("fragments") for weak but efficient binding to a biological target. frontiersin.org These initial fragment hits are then optimized into more potent, lead-like molecules through strategies such as fragment growing, linking, or merging. frontiersin.org

The this compound scaffold is well-suited for FBDD strategies. The entire molecule itself could be identified as a hit from a fragment screen. More likely, constituent parts could act as starting points. For example, a 4-fluorophenyl fragment might be found to bind in one pocket of a target protein, while an indole fragment binds in an adjacent sub-pocket. A medicinal chemist could then apply a "fragment linking" strategy, connecting the two fragments with a suitable linker to create a single, higher-affinity molecule. frontiersin.org

Alternatively, if the this compound core itself is identified as a single fragment hit, a "fragment growing" strategy would be employed. frontiersin.org This involves a detailed analysis of the fragment's binding mode, often using X-ray crystallography or NMR, to identify vectors for chemical elaboration. wikipedia.org Functional groups would then be systematically added to the indole ring (e.g., at the C2, C3, or C5 positions) to form new, favorable interactions with the target protein, thereby increasing potency. The SAR data discussed in section 3.1 provides a roadmap for how such growth strategies might be successfully implemented. This approach allows for a more rational and efficient exploration of chemical space, often leading to final compounds with superior ligand efficiency and drug-like properties compared to leads derived from HTS. wikipedia.org

Biological Target Identification and Mechanistic Elucidation of 1 4 Fluorophenyl 1h Indole Analogues

Investigation of cAMP-Dependent Signaling Pathway Modulation

The cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway is a ubiquitous and essential network that governs numerous cellular processes, including metabolism, gene expression, and cell growth. scbt.com The spatial and temporal specificity of cAMP signaling is tightly controlled by the localization of its primary effector, Protein Kinase A (PKA), through A-Kinase Anchoring Proteins (AKAPs). mdc-berlin.denih.gov Small molecules capable of modulating this pathway, particularly by disrupting PKA's anchoring, are of significant interest for therapeutic development.

Disruption of Protein Kinase A (PKA) and AKAP Interactions

The strategic localization of PKA to specific subcellular compartments is orchestrated by AKAPs, which bind to the regulatory subunits of the PKA holoenzyme. mdc-berlin.denih.gov This interaction is crucial for ensuring that PKA phosphorylates its intended substrates in response to localized cAMP signals. The disruption of the PKA-AKAP interaction leads to the delocalization of PKA, thereby altering downstream signaling events.

Small molecules have been developed to specifically inhibit this protein-protein interaction. nih.govalfa-chemistry.com These inhibitors can function by binding to an allosteric site on the regulatory subunits of PKA, preventing the docking of AKAPs. nih.gov While direct studies on 1-(4-Fluorophenyl)-1H-indole are not prominent in this context, other indole (B1671886) derivatives have been identified as inhibitors of protein kinases, including PKA. For instance, Meridianins, marine-derived indole alkaloids, have demonstrated inhibitory activity against PKA. mdpi.com The development of small molecule disruptors provides a powerful tool to study the functional consequences of compartmentalized PKA signaling. mdc-berlin.denih.gov

| Compound Class | Example | Mechanism of Action | Primary Finding |

|---|---|---|---|

| Diphenylmethane Derivative | FMP-API-1 | Inhibits AKAP-PKA interaction by binding to an allosteric site on PKA regulatory subunits. nih.gov | Effectively disrupts compartmentalized cAMP signaling in cardiac myocytes. nih.gov |

| Indole Alkaloid | Meridianin Derivatives (B, C) | Inhibits PKA activity. mdpi.com | Demonstrates inhibitory activity against PKA and Protein Kinase G (PKG). mdpi.com |

| Peptide Inhibitor | Ht31 | Competitively inhibits the binding of PKA to AKAPs. nih.gov | Used experimentally to uncouple PKA from AKAPs to study downstream effects. nih.govresearchgate.net |

Elucidation of Downstream Signaling Cascades Affected by Indole Derivatives

Disrupting the precise localization of PKA can profoundly impact downstream signaling cascades. When PKA is uncoupled from AKAPs, its ability to phosphorylate specific, localized substrates is compromised, which can lead to a variety of cellular responses. Inhibition of PKA is a key method used by researchers to dissect the complex signaling pathways mediated by cAMP and to understand its role in processes like neurotransmission, memory formation, and immune responses. scbt.com

For example, inhibiting PKA can divert G protein-coupled receptor (GPCR) signals away from their canonical pathways and towards alternative routes, such as those promoting cell growth in certain cancer cells. nih.gov The delocalized PKA catalytic subunits can also diffuse into the nucleus and affect gene transcription by phosphorylating transcription factors like the cAMP-response element-binding protein (CREB). nih.gov Therefore, indole derivatives that inhibit PKA activity could potentially influence a wide array of downstream events, including the regulation of genes involved in cell proliferation, differentiation, and apoptosis. mdpi.com The net effect of such inhibitors is a selective interference with compartmentalized cAMP signaling, providing a valuable method for studying these intricate cellular processes. nih.gov

Functional Characterization as Modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Channel

Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the gene encoding the CFTR protein, an ion channel that regulates chloride and bicarbonate transport across epithelial cell membranes. nih.gov The development of small-molecule CFTR modulators, which aim to restore the function of the mutant protein, has revolutionized CF treatment. nih.govcff.org These modulators are broadly classified as "correctors," which aid in the proper folding and trafficking of the CFTR protein to the cell surface, and "potentiators," which enhance the channel's opening probability once it is at the membrane. cff.orgcff.org

Ion Transport Mechanisms and Allosteric Modulation of CFTR

The CFTR protein functions as a cAMP-dependent anion channel, and its dysfunction leads to defective ion and fluid transport, resulting in the thick, sticky mucus characteristic of CF. nih.govopenaccessjournals.com CFTR modulators work by binding to the CFTR protein and allosterically influencing its conformation and function. Potentiators, for instance, bind to the channel and increase the likelihood that the channel gate will be open, thereby facilitating increased chloride ion flow. nih.govmdpi.com Correctors bind to the misfolded protein, typically in the endoplasmic reticulum, and stabilize its structure, allowing it to be properly processed and transported to the cell surface. nih.gov

While there is no specific data in the retrieved results identifying this compound as a CFTR modulator, the indole scaffold is a common feature in many biologically active molecules. mdpi.com The general principle of CFTR modulation involves small molecules that can rescue protein function through allosteric mechanisms, and this represents a viable area of investigation for novel indole-based compounds.

Cellular Chloride Flux Assays and Mechanistic Insights

A variety of functional assays are employed to identify and characterize potential CFTR modulators. These assays are crucial for understanding a compound's mechanism of action and its efficacy in restoring ion transport. cff.org

One common method is the iodide efflux assay , which measures the rate of iodide (a halide surrogate for chloride) movement out of cells expressing the CFTR channel. researchgate.netnih.gov Increased efflux upon stimulation indicates functional CFTR channels. Another high-throughput method utilizes fluorescence-based membrane potential (FMP) probes . nih.gov In this assay, activation of CFTR leads to an efflux of chloride ions, causing membrane depolarization that is detected by a change in the probe's fluorescence, providing an indirect measure of channel activity. nih.gov

For more detailed mechanistic studies, electrophysiological assays like the Ussing chamber and patch-clamp techniques are used. cff.org Ussing chamber assays measure ion movement across a monolayer of epithelial cells, providing data on net ion transport. cff.org The patch-clamp technique allows for the direct measurement of the opening and closing of single CFTR channels, offering precise insights into channel gating properties and how they are affected by modulator compounds. cff.org These assays are essential tools for evaluating any potential CFTR modulator, including novel indole derivatives.

| Assay Type | Principle | Information Gained | Typical Use |

|---|---|---|---|

| Iodide Efflux Assay | Measures the rate of radiolabeled or non-radiolabeled iodide efflux from cells as an indicator of CFTR-mediated anion transport. researchgate.netnih.gov | Overall channel function in a cell population. | High-throughput screening for CFTR activators or potentiators. researchgate.net |

| Fluorescent Membrane Potential (FMP) Assay | A fluorescent dye detects changes in membrane potential caused by chloride efflux through activated CFTR channels. nih.gov | Real-time measurement of CFTR channel activity. | Screening for modulators and studying channel kinetics. nih.gov |

| Ussing Chamber | Measures the short-circuit current across an epithelial cell monolayer, quantifying net ion transport. cff.org | Transepithelial ion flux and tissue-level effects of modulators. | Preclinical validation of modulator efficacy on primary cells. cff.org |

| Patch Clamp | Directly measures the electrical current passing through a single ion channel. cff.org | Detailed properties of a single channel, including open probability and conductance. | In-depth mechanistic studies of how modulators affect channel gating. cff.org |

Precursor Utility in Estrogen Receptor Ligand Development and Associated Biological Pathways

The 1-phenyl-1H-indole core is a privileged structure for the design of ligands targeting nuclear hormone receptors, particularly the estrogen receptor (ER). nih.gov Estrogens mediate their effects through two main receptors, ERα and ERβ, which act as ligand-activated transcription factors to regulate a host of physiological processes. mdpi.com Indole-based compounds have been successfully developed as selective estrogen receptor modulators (SERMs) and other ER ligands. nih.gov

The synthesis of various ER ligands often utilizes an indole precursor. For example, N-substituted 2-phenyl indoles have been shown to have high binding affinity for the ER. nih.gov The indole nitrogen provides a convenient point for chemical modification, allowing for the attachment of various side chains or "tethers" without compromising the core's ability to bind to the receptor. nih.gov This synthetic versatility makes scaffolds like this compound valuable starting materials for creating libraries of potential ER ligands. eco-vector.com Studies have demonstrated the synthesis of indole-estradiol conjugates and indole-chalcone derivatives that effectively target the estrogen receptor. nih.goveco-vector.com

Once an indole-derived ligand binds to the ER, it can trigger a cascade of biological events through two primary pathways:

Genomic Pathway: The ligand-receptor complex translocates to the nucleus, where it binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes. researchgate.net This direct binding initiates the transcription of genes involved in processes like cell proliferation and differentiation. The complex can also interact with other transcription factors, such as AP-1 and SP-1, to indirectly regulate gene expression. researchgate.net

Non-Genomic Pathway: Some ERs are located at the cell membrane. Ligand binding to these receptors can rapidly activate intracellular signaling cascades, such as the release of second messengers and the activation of kinase pathways, without directly engaging in gene transcription. researchgate.net

Indole derivatives have been shown to interact with ERβ and subsequently modulate the expression of genes that control cell proliferation, such as CCND1, MYC, and CDKN2A. mdpi.com The ability to use the 1-phenyl-1H-indole scaffold to create ligands with specific agonist or antagonist profiles for different ER subtypes makes it a highly valuable tool in the development of therapies for hormone-dependent cancers and other estrogen-related conditions. mdpi.commdpi.com

Computational Chemistry and in Silico Approaches in 1 4 Fluorophenyl 1h Indole Research

Molecular Docking and Dynamics Simulations for Elucidating Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Following docking, molecular dynamics (MD) simulations are often employed to study the physical movements of atoms and molecules in the complex over time, providing insights into the stability and dynamics of the predicted binding pose.

Free Energy Calculations for Ligand-Target Affinities

Free energy calculations, such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI), are rigorous computational methods used to predict the binding affinity of a ligand to a receptor. These calculations are computationally expensive but can provide highly accurate predictions of binding free energies, aiding in the prioritization of compounds for synthesis and experimental testing.

There is no publicly available research that reports the use of free energy calculations to determine the ligand-target affinities for 1-(4-Fluorophenyl)-1H-indole. The application of these methods would be crucial for quantitatively assessing its potency against potential biological targets and for guiding the rational design of more potent analogs.

De Novo Design and Virtual Screening of this compound Libraries

De novo design involves the computational creation of novel molecular structures with desired properties, often starting from a basic scaffold. Virtual screening, on the other hand, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target.

No studies were identified that utilized this compound as a scaffold for de novo design or as a member of a library for virtual screening campaigns. The development of a chemical library based on the this compound scaffold and its subsequent virtual screening against various targets could uncover novel biological activities.

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a powerful ligand-based drug design approach that defines the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. This model can then be used to screen for other molecules with similar features.

A search for pharmacophore models derived from or used to screen for this compound did not yield any specific results. The generation of a pharmacophore model for a known active compound with a similar structure could potentially identify this compound as a hit, but no such studies have been published.

In Silico Prediction of Biological Interactions and Off-Target Profiles

In silico methods are increasingly used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of compounds, as well as their potential off-target interactions. These predictions are vital for early-stage drug discovery to flag potential liabilities.

There are no specific reports detailing the in silico prediction of the biological interaction network or the off-target profile for this compound. Such predictive studies are essential for assessing the potential therapeutic window and safety profile of a compound.

Derivatization and Medicinal Chemistry Strategies for 1 4 Fluorophenyl 1h Indole Scaffold Optimization

Scaffold Diversification and Analogue Synthesis for Target Selectivity

Scaffold diversification is a fundamental strategy in medicinal chemistry to explore new chemical space and identify analogues with improved properties. For the 1-(4-fluorophenyl)-1H-indole core, this involves synthesizing a variety of derivatives by adding or modifying functional groups at different positions on both the indole (B1671886) and the fluorophenyl rings. The goal is to modulate the molecule's interaction with its biological target, thereby enhancing selectivity and potency.

Another diversification strategy involves introducing various substituents onto the indole or phenyl rings to probe electronic and steric effects. A series of 1-aryl-1H-naphtho[2,3-d] nih.govspirochem.comacs.orgtriazole-4,9-dione derivatives, which are structurally related to the indole scaffold, were optimized as dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). nih.gov The systematic substitution on the phenyl ring led to the discovery of compound 38 , 1-(3-chloro-4-fluorophenyl)-6-fluoro-1H-naphtho[2,3-d] nih.govspirochem.comacs.orgtriazole-4,9-dione, which displayed potent inhibitory activities with IC50 values of 5 nM for IDO1 and 4 nM for TDO. nih.gov

The synthesis of these diverse analogues often requires multi-step reaction sequences. Common synthetic methodologies include Pd(II)/Cu(I)-catalyzed indole synthesis, C,H-arylation, and various cross-coupling reactions to attach different fragments to the core scaffold. nih.gov These synthetic efforts enable a thorough exploration of the structure-activity relationships (SAR), guiding the design of more selective and potent compounds.

Bioisosteric Replacements to Modulate Biological Activity and Interactions

A primary example is the replacement of hydrogen with fluorine. cambridgemedchemconsulting.comu-tokyo.ac.jp Given their similar sizes (van der Waals radii of 1.2 Å for hydrogen and 1.35 Å for fluorine), this substitution is sterically well-tolerated. u-tokyo.ac.jp However, fluorine's high electronegativity can profoundly alter the electronic properties of the molecule, influencing its binding affinity and metabolic stability. u-tokyo.ac.jp The strategic placement of fluorine can block sites susceptible to metabolic degradation, thereby increasing the compound's half-life.

Another common bioisosteric strategy involves replacing one functional group with another. In a study of inhibitors for the AAA ATPase p97, researchers synthesized a series of analogues of a trifluoromethyl (CF3)-substituted indole lead compound. nih.gov They replaced the CF3 group with other bioisosteres such as pentafluorosulfanyl (SF5), trifluoromethoxy (CF3O), methoxy (B1213986) (CH3O), methyl (CH3), and nitro (NO2) groups at the C-5 position of the indole ring. nih.gov The results showed that biological activity was highly sensitive to these substitutions, with IC50 values spanning a greater than 400-fold range. nih.gov Surprisingly, the CF3O-analogue was biochemically the closest match to the original CF3-substituted lead, while the SF5-analogue was the least active, demonstrating that bioisosteric replacements can yield unexpected SAR results. nih.gov

The table below summarizes the findings from this study on p97 inhibitors, illustrating the impact of bioisosteric replacement at the C-5 position of the indole core.

| Compound | C-5 Substituent | IC50 (µM) | Fold Difference from SF5 Analogue |

| Analogue 1 | SF5 | >100 | 1 |

| Analogue 2 | NO2 | 0.23 | >430 |

| Analogue 3 | CF3 | 0.44 | >227 |

| Analogue 4 | CF3O | 0.54 | >185 |

| Analogue 5 | CH3 | 1.1 | >90 |

| Analogue 6 | CH3O | 2.5 | >40 |

This table is generated based on data reported in the study of bioisosteric indole inhibitors of p97. nih.gov

These examples underscore that bioisosterism is a nuanced strategy where both electronic and steric features contribute to the inhibitory activities, and outcomes are not always predictable based on literature precedence alone. nih.gov

Focused Library Design Based on Identified Biological Targets

Once a biological target for the this compound scaffold is identified, medicinal chemists often design and synthesize a focused library of compounds. researchgate.net This approach involves creating a collection of structurally related analogues designed to systematically probe the chemical space around the initial hit and optimize interactions with the target. researchgate.netdrugdesign.org This strategy is more efficient than screening large, diverse libraries and is guided by existing knowledge of the target's structure and the ligand's binding mode. researchgate.net

The design of a focused library typically starts with a core scaffold, in this case, this compound, which has one or more points of diversity. researchgate.net At these points, various substituents or side chains are appended to generate the desired molecules. researchgate.net For instance, if the indole NH is predicted to form a crucial hydrogen bond with the target protein, the library might include analogues where this group is modified or replaced to validate the hypothesis. acs.org In the development of G-protein-coupled receptor 84 (GPR84) antagonists, an N-methyl analogue, which removes the hydrogen bond donor capability of the indole NH, was found to be inactive, supporting the proposed binding model. acs.org

Computational tools like molecular docking are often used to prioritize which analogues to synthesize. By predicting the binding affinities of a virtual library of compounds against a target protein, researchers can select the most promising candidates for synthesis, saving time and resources.

The synthesis of these libraries can be performed using solid-phase or solution-phase chemistry. Solid-phase synthesis, where molecules are built on a resin support, is particularly amenable to creating large numbers of compounds in a combinatorial fashion. nih.govdiva-portal.org For example, a classic Fischer indole synthesis was adapted to a solid-phase format to generate a large library of 2-arylindoles with multiple points of diversity. nih.gov

Strategies for Enhancing Ligand-Target Interaction Specificity

Enhancing the specificity of a ligand for its intended target over other related targets is a critical goal in drug development to minimize off-target effects. For the this compound scaffold, several medicinal chemistry strategies are employed to improve binding specificity.

One key strategy is to exploit unique features of the target's binding site. By designing analogues that form specific interactions, such as hydrogen bonds or halogen bonds, with residues unique to the target protein, selectivity can be increased. For example, the indole NH group is often a key hydrogen bond donor. acs.org In the development of antagonists for GPR84, it was hypothesized that this NH group forms a hydrogen bond with the backbone carbonyl of a specific leucine (B10760876) residue. acs.org Synthesizing azaindole analogues, where a nitrogen atom is incorporated into the indole ring, allowed researchers to probe the effect of adding a hydrogen bond acceptor. acs.org The results showed that while 6-azaindole (B1212597) retained activity, the 5- and 7-azaindoles were less active, providing valuable information about the specific interactions required for potent binding. acs.org

Introducing conformational rigidity into the molecule is another effective strategy. slideshare.net Flexible molecules can adopt numerous conformations, some of which may bind to off-targets. By creating more rigid analogues, the molecule is locked into a specific conformation that is optimal for binding to the desired target but not to others. slideshare.net This can be achieved by introducing cyclic structures or sterically bulky groups that restrict bond rotation.

Finally, structure-guided design, which relies on high-resolution structural information of the ligand-target complex (e.g., from X-ray crystallography or NMR), is a powerful approach. This information allows for the rational design of modifications that enhance interactions with the target and disfavor interactions with off-targets. For example, if a water molecule is observed mediating an interaction between the ligand and the protein, analogues can be designed to displace this water molecule and form a direct, more favorable interaction with the protein, potentially increasing both potency and specificity. nih.gov

Through these iterative cycles of design, synthesis, and biological evaluation, the this compound scaffold can be optimized to produce highly potent and selective ligands for a wide range of biological targets.

Advanced Spectroscopic and Biophysical Characterization for 1 4 Fluorophenyl 1h Indole Research

High-Resolution NMR Spectroscopy for Solution-State Structural and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure and conformational dynamics of 1-(4-Fluorophenyl)-1H-indole in solution. One-dimensional (1D) NMR experiments, such as ¹H, ¹³C, and ¹⁹F NMR, provide fundamental information about the molecular framework.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the indole (B1671886) ring and the fluorophenyl group would be observed. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the protons on the indole ring typically appear in the aromatic region of the spectrum. The protons on the 4-fluorophenyl group would present as a characteristic set of multiplets due to spin-spin coupling between adjacent protons and through-space coupling with the fluorine atom.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the indole and fluorophenyl rings can be precisely assigned, confirming the connectivity of the molecule. rsc.org

¹⁹F NMR is particularly informative for fluorinated compounds like this compound. A single resonance would be expected, and its chemical shift provides insights into the electronic environment of the fluorine atom.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish connectivity between protons and carbons, confirming the structural assignment. For example, HMBC experiments can show correlations between the protons of the fluorophenyl ring and the nitrogen-bound carbon of the indole ring, confirming the N-substitution pattern.

The table below illustrates the type of data obtained from 1D NMR analysis for a compound like this compound.

| NMR Data for this compound (Illustrative) | |

| Technique | Observed Chemical Shifts (ppm) and Coupling Constants (Hz) |

| ¹H NMR (CDCl₃, 500 MHz) | δ 7.6-7.2 (m, Ar-H), 7.1 (t, J=7.5 Hz, Ar-H), 6.5 (d, J=3.0 Hz, Indole H3) |

| ¹³C NMR (CDCl₃, 125 MHz) | δ 160 (d, J=245 Hz, C-F), 136-110 (m, Ar-C), 103 (Indole C3) |

| ¹⁹F NMR (CDCl₃, 470 MHz) | δ -115 (m) |

This is an interactive data table. You can sort and filter the data.

X-ray Crystallography of Ligand-Protein Co-complexes for Atomic-Level Interaction Details

X-ray crystallography is a powerful technique used to determine the three-dimensional structure of molecules at atomic resolution. In the context of this compound research, co-crystallizing the compound with its target protein can provide invaluable insights into its binding mode and the specific molecular interactions that govern its biological activity. peakproteins.com

The process involves growing a high-quality crystal of the protein-ligand complex and then diffracting X-rays through it. The resulting diffraction pattern is used to calculate an electron density map, from which the positions of all atoms in the complex can be determined. mdpi.com

The resulting crystal structure reveals:

Binding Pose: The precise orientation and conformation of this compound within the protein's binding site.

Key Interactions: Identification of specific interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and amino acid residues of the protein. For example, the fluorine atom of the fluorophenyl group might engage in favorable halogen bonding or electrostatic interactions. The indole ring can participate in hydrophobic and π-stacking interactions. nih.gov

Conformational Changes: Any changes in the protein's structure upon ligand binding, which can be crucial for its function.

This atomic-level information is critical for structure-based drug design, enabling medicinal chemists to rationally design new derivatives with improved potency, selectivity, and pharmacokinetic properties.

| Crystallographic Data for a Hypothetical Protein-Ligand Complex | |

| Parameter | Value |

| PDB ID | (Hypothetical) |

| Resolution (Å) | 1.8 |

| R-work / R-free | 0.18 / 0.21 |

| Key Interacting Residues | Tyr82, Phe121, Arg150 |

| Type of Interactions | Hydrogen bond with Arg150, π-stacking with Tyr82 |

This is an interactive data table. You can sort and filter the data.

Mass Spectrometry-Based Proteomics for Target Deconvolution

Identifying the specific protein targets of a small molecule is a critical step in understanding its mechanism of action. Mass spectrometry (MS)-based proteomics has emerged as a powerful and unbiased approach for target deconvolution. nih.gov Several strategies can be employed to identify the cellular targets of this compound.

One common method is affinity-based proteomics. This involves synthesizing a derivative of this compound that incorporates a reactive group and an affinity tag (e.g., biotin). The modified compound is incubated with cell lysates or live cells, where it covalently binds to its protein targets. The tagged protein-ligand complexes are then captured using an affinity matrix (e.g., streptavidin beads), separated from non-binding proteins, and digested into peptides. The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov

The MS/MS data is then used to search protein databases to identify the captured proteins. By comparing the proteins captured with the active compound to those captured in control experiments (e.g., using an inactive analog or a competition assay), specific binding partners of this compound can be identified with high confidence. mdpi.com This approach can reveal not only the primary target but also potential off-targets, providing a comprehensive view of the compound's cellular interactions. osti.gov

| Proteomics Target Identification (Illustrative) | ||

| Protein ID | Protein Name | Fold Enrichment (Active vs. Control) |

| P12345 | Kinase XYZ | 25.4 |

| Q67890 | Bromodomain ABC | 3.2 |

| R54321 | Housekeeping Protein | 1.1 |

This is an interactive data table. You can sort and filter the data.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling of Binding Events

Isothermal Titration Calorimetry (ITC) is a label-free biophysical technique that directly measures the heat changes associated with a binding event. nih.govspringernature.com It is the gold standard for characterizing the thermodynamics of ligand-protein interactions, providing a complete thermodynamic profile of the binding of this compound to its target protein. nih.gov

In an ITC experiment, a solution of this compound is titrated into a solution containing the target protein at a constant temperature. The instrument measures the minute amounts of heat released (exothermic) or absorbed (endothermic) upon binding. harvard.edu The resulting data is plotted as heat change per injection versus the molar ratio of ligand to protein.

Fitting this data to a binding model yields several key thermodynamic parameters:

Binding Affinity (Kₐ) and Dissociation Constant (K₋): Measures the strength of the interaction.

Enthalpy Change (ΔH): The heat released or absorbed upon binding, reflecting changes in bonding and solvation. stevensonlab.com

Stoichiometry (n): The number of ligand molecules that bind to one protein molecule.

Entropy Change (ΔS): Calculated from the other parameters, it reflects the change in disorder of the system upon binding.

This detailed thermodynamic signature provides deep insights into the driving forces of the interaction (whether it is enthalpy- or entropy-driven), which is crucial for lead optimization.

| ITC Thermodynamic Data for this compound Binding (Illustrative) | |

| Parameter | Value |

| Dissociation Constant (K₋) | 500 nM |

| Enthalpy Change (ΔH) | -12.5 kcal/mol |

| Entropy Change (-TΔS) | 3.5 kcal/mol |

| Stoichiometry (n) | 1.05 |

This is an interactive data table. You can sort and filter the data.

Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) for Real-Time Binding Kinetics

Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) are powerful, label-free optical techniques used to study the real-time kinetics of molecular interactions. harvard.edu These methods are essential for characterizing the binding of this compound to its immobilized target protein, providing quantitative data on the rates of association and dissociation. nih.gov

In a typical SPR experiment, the target protein is immobilized on a sensor chip surface. A solution containing this compound is then flowed over the surface. Binding of the compound to the protein causes a change in the refractive index at the sensor surface, which is detected in real-time as a change in the SPR signal. researchgate.netscispace.com

BLI operates on a similar principle but uses interference of light reflected from the surface of a biosensor tip. nih.gov A change in the number of molecules bound to the biosensor tip results in a shift in the interference pattern, which is monitored in real-time. nih.gov

Both techniques provide a sensorgram, a plot of the binding response over time. The sensorgram has an association phase (when the ligand is flowing over) and a dissociation phase (when a buffer is flowed over). By fitting these curves to kinetic models, the following parameters can be determined: plos.org

Association Rate Constant (kₐ or k₋ₙ): The rate at which the ligand binds to the target.

Dissociation Rate Constant (k₋ or k₋ₒₒ): The rate at which the ligand-target complex dissociates.

Equilibrium Dissociation Constant (K₋): Calculated as the ratio of k₋/kₐ, it represents the binding affinity.

This kinetic information is complementary to the thermodynamic data from ITC and is critical for understanding the dynamic aspects of the molecular recognition process. strath.ac.uk

| SPR/BLI Kinetic Data for this compound Binding (Illustrative) | |

| Parameter | Value |

| Association Rate (kₐ) (M⁻¹s⁻¹) | 2.5 x 10⁵ |

| Dissociation Rate (k₋) (s⁻¹) | 1.2 x 10⁻² |

| Dissociation Constant (K₋) (nM) | 480 |

This is an interactive data table. You can sort and filter the data.

Preclinical Mechanistic Studies of 1 4 Fluorophenyl 1h Indole Analogues

In Vitro Cellular Models for Pathway Analysis and Phenotypic Screening

In vitro cellular models are fundamental tools for the initial characterization of novel compounds. They allow for the controlled investigation of a compound's effect on specific cellular pathways and phenotypes in a high-throughput manner.

Cell-Based Assays for cAMP Signaling Pathway Modulation

The cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway is a crucial intracellular cascade involved in numerous physiological processes. Modulation of this pathway by investigational compounds can be assessed using various cell-based assays. Common methods include competitive immunoassays that utilize fluorescence resonance energy transfer (FRET) or enzyme-linked immunosorbent assay (ELISA) principles. These assays quantify changes in intracellular cAMP levels upon compound treatment. For example, the HTRF® (Homogeneous Time Resolved Fluorescence) cAMP assay is a widely used platform for this purpose.

Despite the availability of these established methods, no studies were identified that specifically report the use of these assays to evaluate the modulatory effects of 1-(4-Fluorophenyl)-1H-indole analogues on the cAMP signaling pathway.

Investigation of CFTR Channel Activity in Cellular Systems

The cystic fibrosis transmembrane conductance regulator (CFTR) is a crucial ion channel, and its dysfunction is the underlying cause of cystic fibrosis. The activity of the CFTR channel can be investigated in cellular systems using several well-established techniques. One common method is the halide-sensitive yellow fluorescent protein (YFP)-based assay. In this assay, cells expressing both CFTR and a halide-sensitive YFP are used to measure the rate of iodide influx, which quenches the YFP fluorescence, as an indicator of CFTR channel activity. nih.gov Electrophysiological techniques, such as the Ussing chamber and patch-clamp methods, provide more direct and detailed measurements of ion transport across epithelial cell monolayers and single-channel activity, respectively.

A search of the scientific literature did not reveal any studies that have investigated the effect of this compound or its analogues on CFTR channel activity using these cellular systems. While some indole (B1671886) derivatives have been explored for their potential effects on CFTR, specific data for the this compound scaffold is not available. mdpi.com

Molecular and Cellular Mechanisms in Relevant Preclinical Disease Models

Following in vitro characterization, promising compounds are typically advanced into more complex preclinical disease models, including animal and organoid systems, to understand their molecular and cellular mechanisms of action in a more physiologically relevant context.

Assessment of Target Engagement and Downstream Biomarker Modulation in Animal Models

Animal models are indispensable for assessing the in vivo efficacy and mechanism of action of drug candidates. Key studies in this area focus on target engagement, which confirms that the compound interacts with its intended molecular target in a living organism, and the modulation of downstream biomarkers, which provides evidence of the compound's pharmacological activity. While various animal models are utilized in preclinical research for a range of diseases, there is no published data on the assessment of target engagement or biomarker modulation for this compound analogues in any animal models.

Exploration of Compound-Mediated Pathway Alterations in Organoid Systems

Organoids are three-dimensional, self-organizing structures derived from stem cells that mimic the architecture and function of native organs. They have emerged as powerful tools for disease modeling and drug screening. qdcxjkg.comnih.govmdpi.com For diseases like cystic fibrosis, patient-derived intestinal or lung organoids can be used to assess the therapeutic potential of compounds to restore CFTR function, often measured by a forskolin-induced swelling assay. qdcxjkg.commdpi.com

Currently, there are no published studies that have utilized organoid systems to explore pathway alterations mediated by this compound or its analogues. The application of organoid technology to investigate the effects of this specific class of compounds remains an area for future research. umcutrecht.nlumcutrecht.nl

Challenges and Future Directions in 1 4 Fluorophenyl 1h Indole Academic Research

Overcoming Selectivity Challenges and Off-Target Effects

A primary challenge in the development of indole-based therapeutics is achieving high selectivity for the intended biological target while minimizing off-target effects, which can lead to adverse side effects. nih.govnih.gov The structural versatility of the indole (B1671886) core allows for the design of compounds that can specifically target pathological cells or pathways, but this requires meticulous chemical modification. mdpi.com

Research has shown that strategic substitutions on the indole ring system can significantly enhance target specificity. For instance, studies on related 3-(4-fluorophenyl)-1H-indole derivatives designed as 5-HT2 receptor antagonists demonstrated that introducing a methyl group at the C5 position of the indole nucleus yielded the highest receptor affinity and selectivity against dopamine (B1211576) D2 and alpha-1 adrenoceptors. Further methylation at the C2 position increased this selectivity even more. This highlights a key strategy: fine-tuning the substitution pattern on the indole scaffold is critical for minimizing interactions with unintended receptors and improving the safety profile of a potential drug candidate.

Another aspect of selectivity is achieving selective toxicity toward cancer cells while sparing healthy cells. nih.gov Novel indole derivatives have been developed that show promising activity against cancer cell lines like A549 (lung cancer) while being non-toxic to non-cancerous cells. nih.gov This selective action is a crucial goal in anticancer drug development, aiming to reduce the harsh side effects commonly associated with traditional chemotherapy. nih.gov The future in this area lies in computational modeling to predict off-target interactions and high-throughput screening against a broad panel of receptors and enzymes to empirically identify the most selective compounds for further development.

Development of Novel Mechanistic Assays for Target Validation

Once a promising indole derivative is identified, rigorously validating its biological target and elucidating its mechanism of action is paramount. This requires the development and application of sophisticated mechanistic assays that go beyond simple binding or activity measurements. nih.gov Future research must focus on creating a suite of assays to confirm how these compounds function at a molecular and cellular level.

Recent studies on indole derivatives have employed a multi-pronged approach to mechanistic validation. researchgate.net Key methodologies include:

Biochemical and Biophysical Assays: Kinetic assays are used to determine the type of inhibition (e.g., competitive, non-competitive), while biophysical techniques like circular dichroism can reveal how a compound induces conformational changes in its target protein upon binding.

Cell-Based Assays: Flow cytometry is a powerful tool to study a compound's effect on the cell cycle, identifying specific phases of arrest (e.g., G2/M phase). nih.gov Colony-formation assays provide insight into the long-term anti-proliferative effects of a compound. nih.gov

Advanced Imaging and "-Omics" Techniques: Techniques like scanning electron microscopy can visualize the morphological changes in cells or pathogens after treatment. Furthermore, proteomics can be used to study changes in protein expression levels, helping to identify downstream effects and validate the engagement of the intended biological pathway. nih.gov

For a compound like 1-(4-Fluorophenyl)-1H-indole, target validation might involve generating resistant cell lines and using whole-genome sequencing to identify mutations in the putative target gene, a strategy successfully used for other N-acetamide indoles. nih.gov The development of such robust validation toolkits is essential to confidently advance indole derivatives into preclinical and clinical studies. researchgate.net

Integration of Multi-Omics Data in Complex Biological Systems

Understanding the full biological impact of a compound like this compound requires a holistic, systems-level perspective. nashbio.com The integration of multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—represents a paradigm shift from a single-target focus to a comprehensive analysis of how a drug perturbs an entire biological system. nih.govpharmalex.com This approach is critical for identifying novel drug targets, discovering biomarkers for patient stratification, and predicting potential toxicity. nashbio.comfrontlinegenomics.com

The application of multi-omics in indole research is an emerging frontier with immense potential. By combining different layers of biological data, researchers can:

Construct Comprehensive Biological Networks: Integrated analysis can reveal the complex interplay between genes, proteins, and metabolites, showing how a compound's effect on its primary target propagates through cellular pathways. nih.gov

Uncover Mechanisms of Action: Transcriptomic and proteomic data can expose correlations between gene expression and protein levels, providing a more complete picture of a drug's downstream effects. nih.gov

Identify Biomarkers: Multi-omics profiles can help uncover molecular subtypes of diseases, leading to the identification of biomarkers that predict which patients are most likely to respond to an indole-based therapy. nashbio.com

While computationally challenging, the fusion of heterogeneous omics data using machine learning and deep learning approaches is poised to drive the next generation of drug discovery. nashbio.compharmalex.com For indole derivatives, this means moving beyond a simplified view of their function to a deep, systems-level understanding of their therapeutic and off-target effects. nih.gov

Exploring New Therapeutic Modalities for Indole Derivatives